N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]BUTANAMIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a butanamide moiety linked to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]BUTANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Acylation: The butanamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides.
Coupling: The final step involves coupling the pyrazole derivative with the phenoxy compound, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and acylation steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and acetamido groups could participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring might engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar pyrazole structure but with a benzoic acid moiety instead of a butanamide.
ETHYL (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Similar pyrazole structure but with an ethyl acetate moiety.
Uniqueness
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and acetamido groups, along with the extended aromatic system, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N6O7 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[3-(4-acetamidophenoxy)-5-nitrophenyl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C23H24N6O7/c1-14-23(29(34)35)15(2)27(26-14)10-4-5-22(31)25-18-11-19(28(32)33)13-21(12-18)36-20-8-6-17(7-9-20)24-16(3)30/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,30)(H,25,31) |
InChI Key |
PQQSEJWLWLLFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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